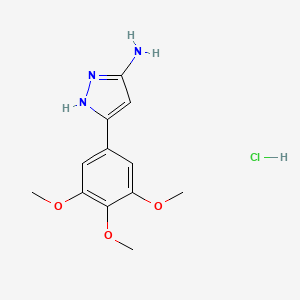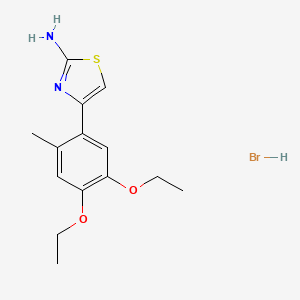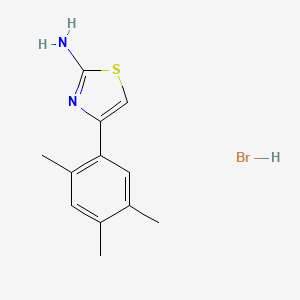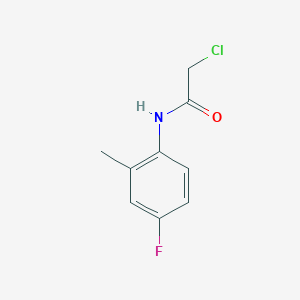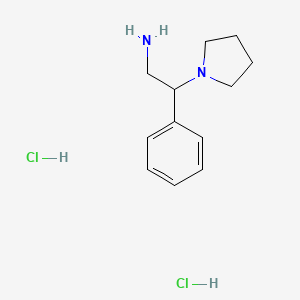![molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8](/img/structure/B1356633.png)
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone” is similar to the one you’re asking about . Another related compound is “7,14-Dithioketo-5,7,12,14-tetrahydroquinolino-[2,3-b]-acridine (DTQ)”, which is a thionated derivative of quinacridone (QA) known as a red pigment .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Surface Modification of Organic Pigments
The compound has been utilized in modifying the surface of organic pigments like quinacridone. It involves grafting polymers onto the pigment surface, which can significantly alter the pigment's surface properties, such as changing wettability from hydrophilic to hydrophobic. This modification is crucial in various applications, including coatings and printing technologies (Yoshikawa, Iida, & Tsubokawa, 1997).
Organic Light Emitting Diodes (OLEDs)
A derivative of 5,12-dibutylquinolino[2,3-b]acridine-7,14-dione, specifically designed for use in OLEDs, has been developed. This derivative shows promise for use in solution-processable emissive layers in OLEDs due to its good thermal stability and effective emission properties (Pilz da Cunha et al., 2018).
Electrorheological Fluids
The compound has been synthesized as a polymer, poly(linear trans-quinacridone), for use in electrorheological fluids. These fluids exhibit significant changes in rheological properties under the influence of an electric field. Such materials have potential applications in various fields, including automotive and robotic technologies (Liu, Tian, Lin, Wen, & Zhang, 2008).
Synthesis of Novel Heterocyclic Compounds
5,12-Dibutylquinolino[2,3-b]acridine-7,14-dione has been used as a precursor in the synthesis of new heterocyclic compounds with potential biological applications. This includes the development of molecules with potential anticancer activity, expanding the scope of medicinal chemistry (Mahmoud et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

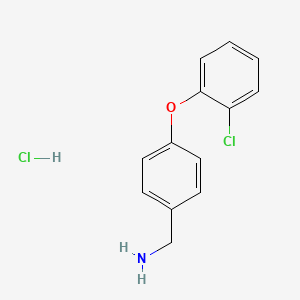
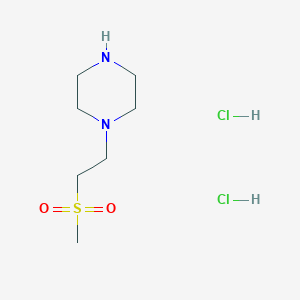




![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)

